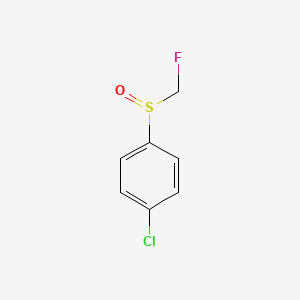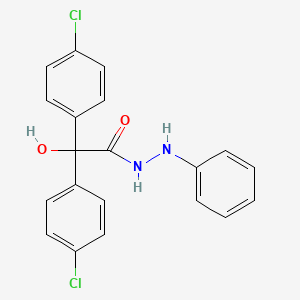
2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-bis(4-chlorophenyl)-2-hydroxy-N’-phenylacetohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-chlorophenyl groups, a hydroxy group, and a phenylacetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-chlorophenyl)-2-hydroxy-N’-phenylacetohydrazide typically involves the reaction of 2,2-bis(4-chlorophenyl)acetic acid with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2-bis(4-chlorophenyl)-2-hydroxy-N’-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2,2-bis(4-chlorophenyl)-2-hydroxy-N’-phenylacetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-bis(4-chlorophenyl)-2-hydroxy-N’-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane): Known for its insecticidal properties.
DDE (1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene): A metabolite of DDT with similar properties.
DDD (1,1-dichloro-2,2-bis(4-chlorophenyl)ethane): Another metabolite of DDT with insecticidal properties.
Uniqueness
2,2-bis(4-chlorophenyl)-2-hydroxy-N’-phenylacetohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike DDT and its metabolites, this compound has a hydroxy and hydrazide group, which can participate in different types of chemical reactions and interactions, making it versatile for various applications.
特性
CAS番号 |
4630-52-8 |
|---|---|
分子式 |
C20H16Cl2N2O2 |
分子量 |
387.3 g/mol |
IUPAC名 |
2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenylacetohydrazide |
InChI |
InChI=1S/C20H16Cl2N2O2/c21-16-10-6-14(7-11-16)20(26,15-8-12-17(22)13-9-15)19(25)24-23-18-4-2-1-3-5-18/h1-13,23,26H,(H,24,25) |
InChIキー |
UJCITRBBDINQET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NNC(=O)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)

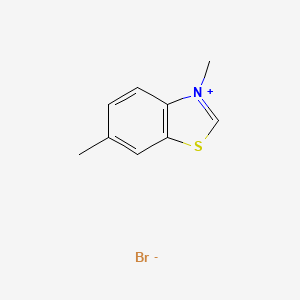
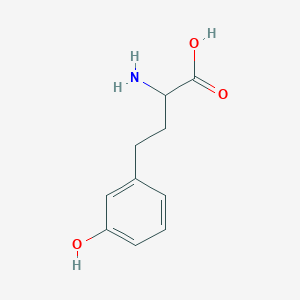
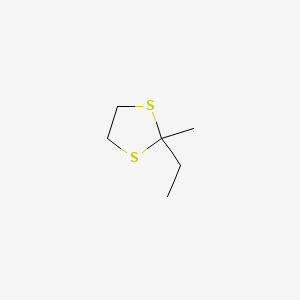
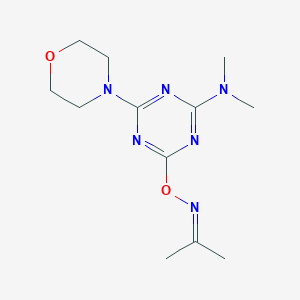
![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14171592.png)
![Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate](/img/structure/B14171596.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
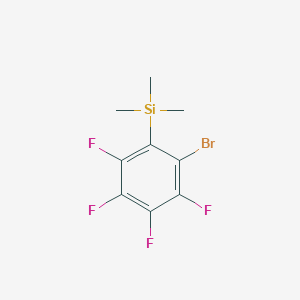
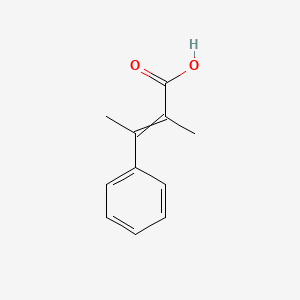
![5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14171620.png)
